molecular formula C21H24N4O4 B2452897 N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1795443-35-4

N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2452897
CAS No.: 1795443-35-4
M. Wt: 396.447
InChI Key: QMJUFQZITXVBPN-UHFFFAOYSA-N
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Description

N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a potent and selective allosteric inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein in the antigen receptor-mediated NF-κB pathway, which is crucial for the activation, proliferation, and survival of lymphocytes . This compound functions by binding to the MALT1 paracaspase domain, effectively blocking its proteolytic function and the subsequent cleavage of substrates such as A20, CYLD, and RelB. The primary research value of this inhibitor lies in its application for dissecting the complex roles of MALT1 in immune cell signaling and in disease pathologies. It is a critical tool for investigating the pathogenesis of activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other hematological malignancies where constitutive B-cell receptor signaling drives NF-κB activation and tumor survival. Furthermore, its use extends to the study of T-cell biology and T-cell-mediated autoimmune diseases, as MALT1 is essential for T-cell receptor signaling . By inhibiting MALT1 proteolytic activity, researchers can explore novel therapeutic strategies aimed at modulating aberrant immune responses and inducing cancer cell death, making this compound invaluable for both basic immunology research and translational drug discovery efforts.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-24-8-3-5-16(24)17(26)6-7-22-20(28)21(29)23-15-10-13-4-2-9-25-18(27)12-14(11-15)19(13)25/h3,5,8,10-11,17,26H,2,4,6-7,9,12H2,1H3,(H,22,28)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJUFQZITXVBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide typically involves multiple steps:

    Formation of the Hydroxypropyl Intermediate: This step involves the reaction of 1-methylpyrrole with a suitable alkylating agent to introduce the hydroxypropyl group.

    Cyclization: The intermediate undergoes cyclization to form the azatricyclo structure.

    Oxamide Formation: The final step involves the reaction of the cyclized intermediate with oxalyl chloride to form the oxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxamide moiety can be reduced to form amines.

    Substitution: The methylpyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amide
  • **N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)carbamate

Uniqueness

N-[3-Hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Biological Activity

N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound notable for its unique structural features, including a pyrrole ring and a tricyclic core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C18H23N3O3C_{18}H_{23}N_3O_3, featuring functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₃
Molecular Weight329.39 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that compounds containing pyrrole and tricyclic structures can exhibit a broad range of biological activities. This specific compound has been investigated for several potential effects:

Antimicrobial Properties:
Studies have shown that derivatives of similar structures possess significant antimicrobial activity against various pathogens. The presence of the hydroxyl group and pyrrole moiety enhances the compound's ability to interact with microbial cell membranes, leading to disruption and cell death .

Anti-inflammatory Effects:
The compound's structure suggests potential anti-inflammatory properties, which are common in many pyrrole-containing compounds. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Antitumor Activity:
Preliminary research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding: Its structure allows it to bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Cell Membrane Interaction: The hydrophobic regions of the molecule facilitate interactions with lipid membranes, potentially leading to increased permeability or disruption .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Activity Study: A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
  • Cytotoxicity Assay: In vitro assays demonstrated that another pyrrole-containing compound led to a dose-dependent decrease in viability of cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Q. What are the critical steps for synthesizing N'-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide, and how is its purity confirmed?

  • Methodological Answer : Synthesis typically involves multi-step routes under inert atmospheres (e.g., nitrogen/argon) to prevent oxidation or hydrolysis. Key steps include:
  • Coupling Reactions : Amide bond formation using carbodiimides (e.g., EDC/HOBt) or activated esters.
  • Cyclization : Temperature-controlled cyclization (e.g., 60–80°C) to form the tricyclic azatricyclo core .
  • Functional Group Protection : Hydroxyl and pyrrole groups may require temporary protection (e.g., tert-butyldimethylsilyl ether) to avoid side reactions .
  • Analytical Validation : Purity and structure are confirmed via 1H^1H/13C^{13}C-NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What structural features of this compound influence its reactivity and potential bioactivity?

  • Methodological Answer : The compound’s reactivity is governed by:
  • Tricyclic Core : The 1-azatricyclo[6.3.1.04,12^{4,12}]dodecatriene scaffold introduces steric constraints and electronic effects, influencing binding to biological targets .
  • Hydroxypropyl-pyrrole Substituent : The 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl group may engage in hydrogen bonding or π-π stacking with enzymes/receptors .
  • Ethanediamide Linker : The flexible linker allows conformational adaptability for target interactions .
    Computational studies (e.g., DFT for bond angles, molecular docking) can predict reactivity and binding modes .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

  • Methodological Answer : Use design of experiments (DOE) to evaluate critical parameters:
ParameterOptimal RangeImpact on Yield
Temperature60–70°C (cyclization step)Reduces dimerization
SolventAnhydrous DMF or THFEnhances solubility
CatalystPd(OAc)2_2 (for coupling)Accelerates amide formation
Reaction Time12–18 hoursBalances completion vs. degradation
Monitor intermediates via TLC/HPLC and employ quenching protocols (e.g., rapid cooling) to halt unwanted reactions .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation inhibition) assays to rule out assay-specific artifacts .
  • Control for Solubility : Use co-solvents (e.g., DMSO ≤0.1%) and dynamic light scattering (DLS) to confirm compound dissolution .
  • Metabolite Screening : LC-MS/MS can detect degradation products or metabolites that may interfere with activity .

Q. What strategies are recommended for designing target-specific interaction studies with this compound?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize recombinant target proteins (e.g., kinases) to measure binding kinetics (KdK_d, konk_{on}, koffk_{off}) .
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate interaction specificity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding conformations .

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